molecular formula C10H14ClN B1451463 (S)-Cyclopropyl(phenyl)methanamine hydrochloride CAS No. 844470-80-0

(S)-Cyclopropyl(phenyl)methanamine hydrochloride

Cat. No. B1451463
M. Wt: 183.68 g/mol
InChI Key: QTUNRTDRPMOQNG-HNCPQSOCSA-N
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Description

“(S)-Cyclopropyl(phenyl)methanamine hydrochloride” is a compound that contains a cyclopropyl group, a phenyl group, and a methanamine group. It’s likely to be a derivative of methanamine , which is a heterocyclic organic compound used in the treatment of urinary tract infections .


Chemical Reactions Analysis

The chemical reactions involving “(S)-Cyclopropyl(phenyl)methanamine hydrochloride” would depend on its specific structure and the conditions under which the reactions occur. For instance, phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Cyclopropyl(phenyl)methanamine hydrochloride” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, boiling point, and reactivity .

Scientific Research Applications

Inhibition and Metabolism of Cytochrome P450 Isoforms

(S)-Cyclopropyl(phenyl)methanamine hydrochloride and related cyclopropane-containing compounds are significant in the study of the metabolism of small-molecule drugs, especially in the context of drug-drug interactions (DDIs). The inhibition and metabolism of Cytochrome P450 (CYP) isoforms in human liver microsomes is a crucial area of research. Potent and selective chemical inhibitors are used in vitro to assess the contribution of various CYP isoforms to total drug metabolism, which helps in predicting potential DDIs. Cyclopropane-containing inhibitors are considered in this context due to their selectivity and potency in deciphering the involvement of specific CYP isoforms (Khojasteh et al., 2011).

Ethylene Inhibition in Plants

The use of cyclopropane-containing compounds like 1-methylcyclopropene (1-MCP) in the inhibition of ethylene action in plants is a significant area of study. These compounds prevent ethylene effects in a broad range of fruits, vegetables, and floriculture crops. The understanding of the role of ethylene in plants, facilitated by compounds like 1-MCP, has major implications for agricultural practices, especially in extending the shelf life and maintaining the quality of produce (Blankenship & Dole, 2003).

Oxyfunctionalization of Cyclopropane Derivatives

The oxidation of the methylene group activated by an adjacent cyclopropane is a significant process in synthetic organic chemistry. This methodology allows direct access to carbonylcyclopropanes, avoiding unnecessary synthetic stages and meeting the requirements of atom economy. The oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives is a key area of research, with implications for the development of new synthetic methods and the understanding of reaction mechanisms (Sedenkova et al., 2018).

Safety And Hazards

The safety and hazards associated with “(S)-Cyclopropyl(phenyl)methanamine hydrochloride” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research and use of “(S)-Cyclopropyl(phenyl)methanamine hydrochloride” would depend on its properties and potential applications. For instance, methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections , suggesting potential medical applications for similar compounds.

properties

IUPAC Name

(S)-cyclopropyl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUNRTDRPMOQNG-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662527
Record name (S)-1-Cyclopropyl-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Cyclopropyl(phenyl)methanamine hydrochloride

CAS RN

844470-80-0
Record name (S)-1-Cyclopropyl-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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